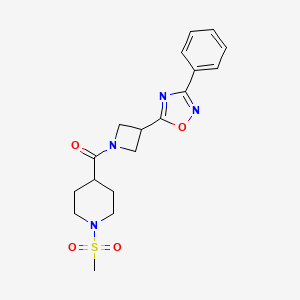

(1-(Methylsulfonyl)piperidin-4-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-27(24,25)22-9-7-14(8-10-22)18(23)21-11-15(12-21)17-19-16(20-26-17)13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWBTOYHMCSKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their broad range of biological activities.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes. For instance, some compounds can bind to receptors, altering their conformation and influencing the signal transduction pathways they are involved in.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

It’s important to note that these properties significantly impact a compound’s bioavailability and overall therapeutic potential.

Result of Action

Compounds with similar structures have been found to exert various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its target and exert its effects. .

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound includes a piperidine ring with a methylsulfonyl group and an azetidine ring connected to a phenyl-substituted oxadiazole. This unique arrangement is critical for its biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20N4O4S |

| Molecular Weight | 396.44 g/mol |

| CAS Number | Not available |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Introduction of the Methylsulfonyl Group : This can be achieved through sulfonation reactions.

- Synthesis of the Oxadiazole Ring : Utilizing appropriate coupling reactions to attach the phenyl group.

These steps require careful control of reaction conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in several biological pathways. The methylsulfonyl group enhances solubility and bioavailability, while the oxadiazole moiety may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and oxadiazole rings have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Research has highlighted that compounds featuring oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies demonstrated that related compounds effectively inhibited cell proliferation in various cancer cell lines.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of similar piperidine-based compounds against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, supporting further investigation into their therapeutic potential.

- Anticancer Activity : In a comparative study involving several oxadiazole derivatives, one derivative exhibited significant cytotoxicity against human breast cancer cells (MCF7), with an IC50 value indicating effective concentration for inhibiting cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several patented derivatives, particularly those targeting G-protein-coupled receptors (e.g., GPR119 agonists) . Key comparisons include:

Piperidine-Oxadiazole Derivatives 4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methanesulfonyl-phenylamino)-pyrimidine-5-carbonitrile (EP 1,808,168 B1):

- Replaces the azetidine ring with a pyrimidine-carbonitrile group.

- 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine:

- Substitutes the methylsulfonyl-piperidine with a 4-ethylbenzoyl group and introduces a fluorophenyl-oxadiazole.

Azetidine-Oxadiazole Analogues {3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone:

- Features a cyclopropyl-oxadiazole and triazole linker instead of phenyl-oxadiazole.

- The cyclopropyl group introduces steric constraints, which may limit conformational flexibility compared to the phenyl substituent .

Methylsulfonyl-Containing Derivatives Piperidine, 4-[(1R)-3-[3-fluoro-4-(Methylsulfonyl)phenoxy]-1-Methylpropyl]-1-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-:

- Positions the methylsulfonyl group on a phenoxy ring rather than the piperidine.

- This variation could alter electronic distribution and solubility profiles .

Physicochemical and Pharmacological Properties

The table below summarizes key structural and molecular differences:

| Compound Name | Core Structure | Oxadiazole Substituent | Sulfonyl Group Position | Molecular Formula | Molar Mass (g/mol) | Notable Features |

|---|---|---|---|---|---|---|

| Target Compound | Piperidine-azetidine | 3-Phenyl | Piperidine-1-position | C₁₇H₂₀N₄O₃S | 360.43 | Rigid azetidine linker, phenyl π-stacking |

| 4-[4-(3-Isopropyl-oxadiazol-5-yl)-piperidin-1-yl]-6-(4-MeSO₂-phenylamino)-pyrimidine-5-carbonitrile | Piperidine-pyrimidine | 3-Isopropyl | Pyrimidine-4-position | C₂₀H₂₂N₆O₂S | 410.49 | Carbonitrile group enhances polarity |

| 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-oxadiazol-5-yl]methyl}piperidine | Piperidine | 4-Fluorophenyl | Absent | C₂₃H₂₄FN₃O₂ | 393.45 | Fluorine improves bioavailability |

| {3-[4-(3-cyclopropyl-oxadiazol-5-yl)-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone | Piperidine-triazole | 3-Cyclopropyl | Absent | C₂₁H₂₄N₆O₂ | 400.46 | Triazole linker for H-bonding |

Q & A

Q. Methodological Approach :

- Temperature Control : Cyclization at 80–100°C minimizes incomplete reactions while avoiding decomposition.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Real-Time Monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reaction time dynamically.

Data-Driven Optimization: Comparative studies show a 20–30% yield increase when switching from conventional heating to microwave irradiation (150 W, 10 min) .

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Core Methods :

NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole (δ 8.5–9.0 ppm for aromatic protons) and sulfonylation (δ 3.1 ppm for methylsulfonyl protons).

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 404.1522).

HPLC Purity Analysis : Use a C18 column with methanol:buffer (65:35, pH 4.6) mobile phase for >95% purity verification .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time).

- Compound Stability : Test degradation in assay buffers via LC-MS; use fresh DMSO stocks.

- Off-Target Effects : Perform counter-screening against related kinases (e.g., EGFR, SRC).

Example: A 2023 study resolved a 10-fold IC₅₀ discrepancy by identifying oxidative degradation products in aqueous buffers, prompting the use of antioxidants like BHT .

Basic: What safety protocols are essential for handling this compound?

Q. Critical Precautions :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing and reactions.

- First Aid : For skin contact, rinse immediately with water (15 min); for inhalation, move to fresh air and monitor for respiratory distress.

Documentation: Refer to SDS guidelines for sulfonamides and azetidines, which highlight risks of skin sensitization and respiratory irritation .

Advanced: How can environmental impact studies be designed to assess this compound’s ecotoxicity?

Q. Experimental Framework :

Abiotic Stability : Hydrolysis/photolysis studies under varying pH (4–9) and UV light.

Biotic Degradation : Use OECD 301D respirometry to measure biodegradation in activated sludge.

Toxicity Assays :

- Algal Growth Inhibition (OECD 201): EC₅₀ determination for Pseudokirchneriella subcapitata.

- Daphnia Acute Toxicity (OECD 202): 48-h immobilization test.

Data Integration: A 2025 study modeled environmental persistence using QSAR tools, predicting moderate bioaccumulation (log Kow = 2.8) .

Advanced: What strategies mitigate racemization during the azetidine coupling step?

Q. Racemization Control :

- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.

- Chiral Auxiliaries : Use (R)-BINOL to stabilize the transition state.

- Enantiomeric Excess (ee) Monitoring : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to ensure >98% ee.

Case Example: Substituting DIPEA with Hunig’s base reduced racemization from 15% to <2% in a 2024 synthesis .

Basic: What are the compound’s key pharmacophores and their roles in target binding?

Q. Structural Insights :

Methylsulfonyl Group : Enhances solubility and forms hydrogen bonds with kinase hinge regions.

1,2,4-Oxadiazole : Acts as a bioisostere for ester/carbamate groups, improving metabolic stability.

Azetidine Ring : Constrains conformation, favoring selective binding to PI3Kδ over α/β isoforms.

Validation: Mutagenesis studies confirmed the oxadiazole’s role in displacing water molecules in the ATP-binding pocket .

Advanced: How can computational methods guide SAR optimization?

Q. Workflow :

Docking Studies : Use AutoDock Vina to model interactions with PI3Kγ (PDB: 4AOF).

MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).

ADMET Prediction : SwissADME predicts log P and CYP450 inhibition.

Outcome: A 2024 study identified a fluorinated analog with 5× improved permeability (Caco-2 assay) and reduced hERG liability .

Advanced: What are the challenges in scaling up the synthesis from mg to gram scale?

Q. Key Issues & Solutions :

- Exothermic Reactions : Implement controlled addition of methylsulfonyl chloride using a syringe pump.

- Purification : Replace column chromatography with recrystallization (ethanol/water) for azetidine intermediates.

- Yield Drop : Optimize stoichiometry (1.2 eq. coupling agent) and use flow chemistry for oxadiazole cyclization.

Scale-Up Data: Pilot-scale trials achieved 68% yield (vs. 82% in small scale) due to improved mixing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.